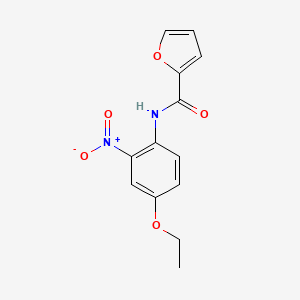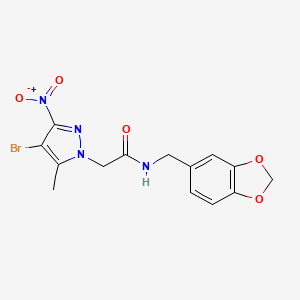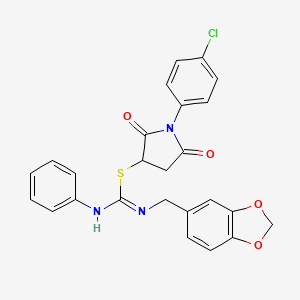![molecular formula C14H22ClNO2 B5130310 2-{[6-(3-chlorophenoxy)hexyl]amino}ethanol](/img/structure/B5130310.png)
2-{[6-(3-chlorophenoxy)hexyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[6-(3-chlorophenoxy)hexyl]amino}ethanol, also known as clofibrate, is a synthetic lipid-lowering drug that has been widely used in the treatment of hyperlipidemia. It belongs to the class of fibric acid derivatives and works by activating peroxisome proliferator-activated receptors (PPARs) in the liver, which in turn increases the breakdown of fatty acids and reduces the production of triglycerides.
Mecanismo De Acción
Clofibrate works by activating PPARs, which are nuclear receptors that regulate gene expression in response to fatty acids and their derivatives. PPAR activation leads to increased expression of genes involved in fatty acid oxidation and decreased expression of genes involved in triglyceride synthesis and storage.
Biochemical and Physiological Effects:
Clofibrate has been shown to have a number of biochemical and physiological effects beyond its lipid-lowering properties. It has been reported to have anti-inflammatory effects, to improve insulin sensitivity, and to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clofibrate has been widely used in laboratory experiments to study the effects of PPAR activation on lipid metabolism and other physiological processes. Its advantages include its well-established mechanism of action, its ability to lower serum lipid levels in animal models, and its relatively low toxicity. However, its limitations include its potential for off-target effects and its limited efficacy in some patient populations.
Direcciones Futuras
There are a number of potential future directions for research on 2-{[6-(3-chlorophenoxy)hexyl]amino}ethanol and related compounds. These include further investigation of its anti-inflammatory effects, its potential therapeutic applications in metabolic disorders such as diabetes and obesity, and its use as a tool for studying the role of PPARs in various physiological processes. Additionally, new synthetic derivatives of 2-{[6-(3-chlorophenoxy)hexyl]amino}ethanol may be developed with improved efficacy and fewer side effects.
Métodos De Síntesis
Clofibrate can be synthesized by reacting 3-chlorophenol with 6-bromohexan-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ethylene oxide to yield 2-{[6-(3-chlorophenoxy)hexyl]amino}ethanol.
Aplicaciones Científicas De Investigación
Clofibrate has been extensively studied for its lipid-lowering effects and its potential therapeutic applications in a variety of diseases. It has been shown to reduce serum levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, while increasing levels of high-density lipoprotein (HDL) cholesterol.
Propiedades
IUPAC Name |
2-[6-(3-chlorophenoxy)hexylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2/c15-13-6-5-7-14(12-13)18-11-4-2-1-3-8-16-9-10-17/h5-7,12,16-17H,1-4,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPICYZCOBRHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(3-Chlorophenoxy)hexylamino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-chlorophenyl)thio]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B5130241.png)
![N-[2-methyl-2-(4-morpholinyl)propyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5130258.png)
methanone](/img/structure/B5130263.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B5130266.png)



![N-[4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5130276.png)
![N-isopropyl-3-methoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5130297.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5130305.png)
![2-methoxy-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5130323.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl phenylcarbamate](/img/structure/B5130336.png)